N,N'-Diacetyl-L-cystine

Catalog No.
S524876
CAS No.
5545-17-5
M.F
C10H16N2O6S2
M. Wt
324.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-Diacetyl-L-cystine

CAS Number

5545-17-5

Product Name

N,N'-Diacetyl-L-cystine

IUPAC Name

(2R)-2-acetamido-3-[[(2R)-2-acetamido-2-carboxyethyl]disulfanyl]propanoic acid

Molecular Formula

C10H16N2O6S2

Molecular Weight

324.4 g/mol

InChI

InChI=1S/C10H16N2O6S2/c1-5(13)11-7(9(15)16)3-19-20-4-8(10(17)18)12-6(2)14/h7-8H,3-4H2,1-2H3,(H,11,13)(H,12,14)(H,15,16)(H,17,18)/t7-,8-/m0/s1

InChI Key

YTPQSLLEROSACP-OCAPTIKFSA-N

SMILES

CC(=O)NC(CSSCC(C(=O)O)NC(=O)C)C(=O)O

Solubility

Soluble in DMSO

Synonyms

D-7042; D-7193; D 7042; D 7193; D7042; D7193; N,N-Diacetylcystine

Canonical SMILES

CC(=O)NC(CSSCC(C(=O)O)NC(=O)C)C(=O)O

Isomeric SMILES

CC(=O)N[C@@H](CSSC[C@@H](C(=O)O)NC(=O)C)C(=O)O

Description

The exact mass of the compound N,N'-Diacetyl-L-cystine is 324.04 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203782. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Hydrogen Sulfide - Sulfides - Disulfides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Immunomodulatory Properties

DiNAC has been shown to modulate contact sensitivity/delayed type hypersensitivity (DTH) reactions in rodents. A study published in the Journal of Pharmacology and Experimental Therapeutics demonstrated that DiNAC was significantly more potent than N-acetylcysteine (NAC), the precursor molecule to DiNAC, in enhancing contact sensitivity reactions in mice []. This suggests that DiNAC may have a distinct mechanism of action compared to NAC.

The intact disulfide bridge of DiNAC is believed to be crucial for its immunomodulatory effects []. More research is needed to fully understand the specific mechanisms by which DiNAC influences the immune system.

Purity

>90% (or refer to the Certificate of Analysis)

XLogP3

-0.4

Exact Mass

324.04

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5H6NA7JU5E

Other CAS

5545-17-5

Dates

Modify: 2023-08-15
1: Böhler S, Neuhäuser-Berthold M, Wagner K, Virmani K, Bässler KH. [Cysteine in parenteral nutrition: comparative study of N-acetyl-cysteine and N,N-diacetylcystine in the rat model]. Infusionstherapie. 1988 Apr;15(2):89-92. German. PubMed PMID: 3135276.
2: Weber AL. Formation of the thioester, N,S-diacetylcysteine, from acetaldehyde and N,N'diacetylcystine in aqueous solution with ultraviolet light. J Mol Evol. 1981;17(2):103-7. PubMed PMID: 7253033.
3: Pettersson K, Kjerrulf M, Jungersten L, Johansson K, Långström G, Kalies I, Lenkei R, Walldius G, Lind L. The new oral immunomodulating drug DiNAC induces brachial artery vasodilatation at rest and during hyperemia in hypercholesterolemic subjects, likely by a nitric oxide-dependent mechanism. Atherosclerosis. 2008 Jan;196(1):275-82. PubMed PMID: 17157857.
4: Pettersson KS, Eliasson UB, Abrahamsson T, Wågberg M, Carrier M, Kengatharan KM. N,N-diacetyl-L-cystine improves endothelial function in atherosclerotic Watanabe heritable hyperlipidaemic rabbits. Basic Clin Pharmacol Toxicol. 2007 Jan;100(1):36-42. PubMed PMID: 17214609.
5: Wang P, Ren XC, Yu J, Lin Y, Wu XM. Influence of N,N'-diacetyl-L-cystine on D-galactosamine/lipopolysaccharide induced immunological liver failure in mice. Yao Xue Xue Bao. 2004 Oct;39(10):782-6. PubMed PMID: 15700816.
6: Pettersson K, Bergstrand H. The antiatherogenic effect of DiNAC: experimental findings supporting immunomodulation as a new treatment for atherosclerosis related diseases. Cardiovasc Drug Rev. 2003 Summer;21(2):119-32. Review. PubMed PMID: 12847563.
7: Wågberg M, Jansson AH, Westerlund C, Ostlund-Lindqvist AM, Särnstrand B, Bergstrand H, Pettersson K. N,N'-diacetyl-L-cystine (DiNAC), the disulphide dimer of N-acetylcysteine, inhibits atherosclerosis in WHHL rabbits: evidence for immunomodulatory agents as a new approach to prevent atherosclerosis. J Pharmacol Exp Ther. 2001 Oct;299(1):76-82. PubMed PMID: 11561065.
8: Doggrell SA. Immunomodulation with DiNAC-- a new approach to the treatment of atherosclerosis? Expert Opin Investig Drugs. 2002 May;11(5):717-20. PubMed PMID: 11996652.
9: Boräng S, Andersson T, Thelin A, Larsson M, Odeberg J, Lundeberg J. Monitoring of the subtraction process in solid-phase representational difference analysis: characterization of a candidate drug. Gene. 2001 Jun 27;271(2):183-92. PubMed PMID: 11418239.
10: Särnstrand B, Jansson AH, Matuseviciene G, Scheynius A, Pierrou S, Bergstrand H. N,N'-Diacetyl-L-cystine-the disulfide dimer of N-acetylcysteine-is a potent modulator of contact sensitivity/delayed type hypersensitivity reactions in rodents. J Pharmacol Exp Ther. 1999 Mar;288(3):1174-84. PubMed PMID: 10027856.
11: Jaworska M, Szulińska G, Wilk M, Tautt J. Capillary electrophoretic separation of N-acetylcysteine and its impurities as a method for quality control of pharmaceuticals. J Chromatogr A. 1999 Aug 20;853(1-2):479-85. PubMed PMID: 10486756.
12: Toussaint B, Pitti C, Streel B, Ceccato A, Hubert P, Crommen J. Quantitative analysis of N-acetylcysteine and its pharmacopeial impurities in a pharmaceutical formulation by liquid chromatography-UV detection-mass spectrometry. J Chromatogr A. 2000 Oct 27;896(1-2):191-9. PubMed PMID: 11093654.

Explore Compound Types